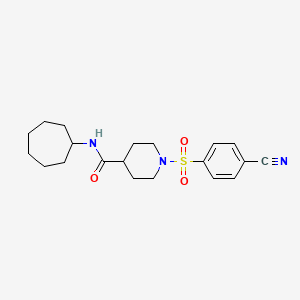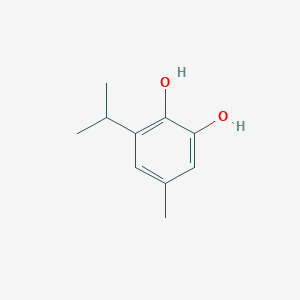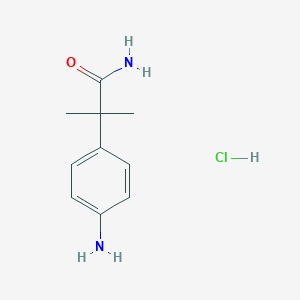
2-(4-Aminophenyl)-2-methylpropanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-2-methylpropanamidehydrochloride is a chemical compound characterized by the presence of an amide group attached to a methylated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroacetophenone and methylamine.
Reduction: The nitro group of 4-nitroacetophenone is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 4-aminophenylacetone is then reacted with methylamine to form 2-(4-Aminophenyl)-2-methylpropanamide.
Hydrochloride Formation: Finally, the amide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its amide functionality.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceuticals: Investigated for its potential as a drug candidate, particularly in the treatment of certain cancers and bacterial infections.
Industry:
Polymer Production: Used in the synthesis of specialty polymers with unique properties.
Dye Manufacturing: Intermediate in the production of azo dyes.
Mécanisme D'action
The mechanism by which 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride exerts its effects is primarily through interaction with specific molecular targets. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing binding affinity.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Potential interaction with cell surface receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-(4-Aminophenyl)acetamide: Similar structure but lacks the methyl group, resulting in different reactivity and binding properties.
4-Aminobenzamide: Contains an amide group attached directly to the benzene ring, differing in its electronic properties and reactivity.
Uniqueness: 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride is unique due to the presence of both a methyl group and an amide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-2-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2,9(12)13)7-3-5-8(11)6-4-7;/h3-6H,11H2,1-2H3,(H2,12,13);1H |
Clé InChI |
VODVDARCXXNEEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


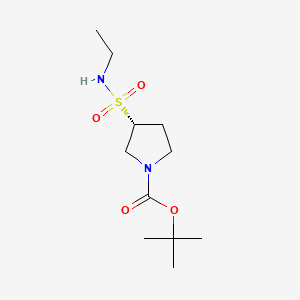

![(2S,5R,6R)-6-{2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13579492.png)



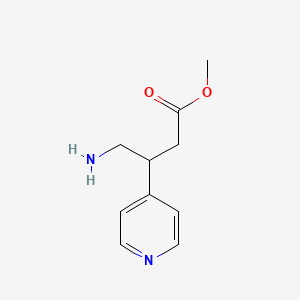

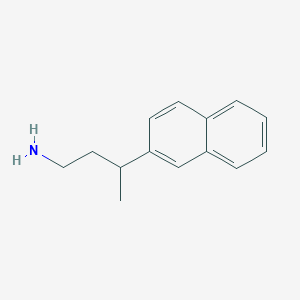
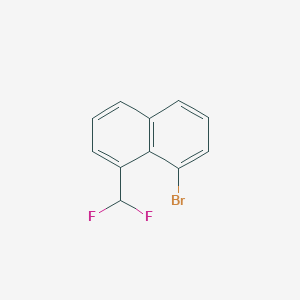
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
